1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethanone
Overview
Description
1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethanone is an organic compound with the molecular formula C9H8BrF3O2 This compound is characterized by the presence of a bromine atom, a methoxy group, and a trifluoromethyl group attached to an ethanone backbone
Scientific Research Applications
1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Safety and Hazards
Future Directions
The future directions for “1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethanone” could involve further exploration of its potential uses. For instance, a new hybrid compound of chalcone-salicylate has been synthesized and studied for its potential as an anticancer agent . Similar studies could be conducted with “this compound”.
Mechanism of Action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura coupling reactions , suggesting that this compound might interact with palladium catalysts in these reactions.
Mode of Action
In the context of Suzuki–Miyaura coupling reactions, the compound may undergo oxidative addition with palladium, forming a new Pd–C bond . This is a key step in the reaction, allowing the compound to couple with other organic groups.
Biochemical Pathways
In the context of suzuki–miyaura coupling, it may participate in carbon–carbon bond-forming reactions . These reactions are crucial in organic synthesis, enabling the construction of complex organic molecules from simpler precursors.
Result of Action
In the context of Suzuki–Miyaura coupling, the compound’s interaction with palladium catalysts leads to the formation of new carbon–carbon bonds . This can result in the synthesis of complex organic molecules.
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the compound’s action, efficacy, and stability. For instance, the Suzuki–Miyaura coupling reactions typically require mild conditions and are tolerant of various functional groups .
Preparation Methods
The synthesis of 1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethanone typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-4-methoxybenzaldehyde and trifluoroacetic anhydride.
Reaction Conditions: The reaction is carried out under anhydrous conditions, often using a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process.
Chemical Reactions Analysis
1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction.
Comparison with Similar Compounds
1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethanone can be compared with similar compounds such as:
1-(3-Bromo-4-methoxyphenyl)ethanone: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethanol: The alcohol derivative has different solubility and reactivity profiles.
1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoropropanone: The additional carbon atom in the chain alters its chemical behavior and applications.
The presence of the trifluoromethyl group in this compound makes it unique, providing enhanced stability and reactivity compared to its analogs.
Properties
IUPAC Name |
1-(3-bromo-4-methoxyphenyl)-2,2,2-trifluoroethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O2/c1-15-7-3-2-5(4-6(7)10)8(14)9(11,12)13/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYMXKVJKUEJII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C(F)(F)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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